molecular formula C8H3F4N B13315460 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile

Cat. No.: B13315460
M. Wt: 189.11 g/mol
InChI Key: HKNLSCHZGJOVQW-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct reactivity and stability, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 2,4-difluorobenzonitrile with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide (KOtBu) to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenylboronic acid

Uniqueness

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile stands out due to its multiple fluorine atoms, which impart unique reactivity and stability compared to other similar compounds. This makes it particularly valuable for applications requiring high chemical resistance and specific electronic properties .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLSCHZGJOVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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